3-Azido-1-phenylcyclobutane-1-carbonitrile
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Overview
Description
3-Azido-1-phenylcyclobutane-1-carbonitrile is a chemical compound with the molecular formula C11H10N4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-1-phenylcyclobutane-1-carbonitrile typically involves the following steps:
Formation of the cyclobutane ring: This can be achieved through a cycloaddition reaction involving suitable precursors.
Introduction of the phenyl group: This step often involves a Friedel-Crafts alkylation reaction.
Addition of the azido group: This can be done using sodium azide under appropriate conditions.
Introduction of the carbonitrile group: This step typically involves a cyanation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes ensuring the availability of raw materials, optimizing reaction conditions for yield and purity, and implementing safety measures for handling hazardous reagents like sodium azide.
Chemical Reactions Analysis
Types of Reactions
3-Azido-1-phenylcyclobutane-1-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This can lead to the formation of corresponding oxides.
Reduction: This can convert the azido group to an amine.
Substitution: The azido group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminium hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like triphenylphosphine can facilitate substitution reactions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Azido-1-phenylcyclobutane-1-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Azido-1-phenylcyclobutane-1-carbonitrile involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole rings. The phenyl group can engage in π-π interactions with aromatic systems, and the carbonitrile group can act as an electron-withdrawing group, influencing the reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
3-Azido-1-phenylcyclobutane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
3-Azido-1-phenylcyclobutane-1-methanol: Similar structure but with a hydroxyl group instead of a carbonitrile group.
3-Azido-1-phenylcyclobutane-1-amine: Similar structure but with an amine group instead of a carbonitrile group.
Uniqueness
3-Azido-1-phenylcyclobutane-1-carbonitrile is unique due to the presence of the azido group, which imparts specific reactivity and potential for click chemistry applications
Properties
IUPAC Name |
3-azido-1-phenylcyclobutane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c12-8-11(6-10(7-11)14-15-13)9-4-2-1-3-5-9/h1-5,10H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOQKPIRRUTVKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C#N)C2=CC=CC=C2)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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